3-Acetamido-2,4-dimethylbenzenesulfonyl chloride
Overview
Description
3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number 10311-33-8 . It has a molecular weight of 261.73 and its IUPAC name is 3-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is C10H12ClNO3S . The InChI code for this compound is 1S/C10H12ClNO3S/c1-6-4-5-9 (16 (11,14)15)7 (2)10 (6)12-8 (3)13/h4-5H,1-3H3, (H,12,13) .Scientific Research Applications
Role in Anticonvulsant Activities
Research on substituted N-benzyl 2-acetamidoacetamides, which share a structural similarity with the acetamido component of the compound , has shown significant anticonvulsant activities. These compounds have been demonstrated to offer protection against seizures induced by maximal electroshock in animal models, highlighting the importance of the acetamido substituent in mediating anticonvulsant effects (Choi, Stables, & Kohn, 1996).
Modulation of Macrophage Functioning
Another study explored the role of macrophage modulation in mitigating acetaminophen-induced hepatotoxicity. This research provides insights into how certain chemical compounds can influence macrophage activity to prevent tissue injury, suggesting potential therapeutic applications for related chemical entities in managing drug-induced liver damage (Laskin, Gardner, Price, & Jollow, 1995).
Hepatoprotective Mechanisms
The protective effects of dimethylsulfoxide against acetaminophen-induced hepatic toxicity, though not directly related, provide a context for understanding how sulfonyl chloride groups might interact with biological systems. This study highlights the importance of considering solvent effects and the potential for certain chemical groups to modulate drug toxicity and oxidative stress within the liver (Jeffery & Haschek, 1988).
Synthesis and Medicinal Chemistry
In the realm of synthetic chemistry, compounds similar to 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride are often intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, studies involving the synthesis of analgesic, antipyretic, and anti-inflammatory compounds demonstrate the utility of acetamido and sulfonyl groups in medicinal chemistry (Nargund, Redd, & Hariprasad, 1993).
Safety and Hazards
The safety information available indicates that 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is dangerous . It has a hazard statement of H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . The compound is classified under Class 8 . Precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .
properties
IUPAC Name |
3-acetamido-2,4-dimethylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-5-9(16(11,14)15)7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELBURDMPHBZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-2,4-dimethylbenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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